![molecular formula C9H18O3 B14143172 Propan-2-yl 3-[(propan-2-yl)oxy]propanoate CAS No. 4220-74-0](/img/structure/B14143172.png)
Propan-2-yl 3-[(propan-2-yl)oxy]propanoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Propan-2-yl 3-[(propan-2-yl)oxy]propanoate is an organic compound with the molecular formula C9H18O3. It is an ester formed from the reaction of propan-2-ol (isopropanol) and 3-hydroxypropanoic acid. This compound is known for its applications in various fields, including chemistry, biology, and industry.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Propan-2-yl 3-[(propan-2-yl)oxy]propanoate can be synthesized through esterification. The reaction involves the condensation of propan-2-ol with 3-hydroxypropanoic acid in the presence of an acid catalyst such as sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete conversion of the reactants to the ester product.
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow reactors to enhance efficiency and yield. The use of solid acid catalysts can also be employed to facilitate the esterification process, reducing the need for corrosive liquid acids and minimizing environmental impact.
Análisis De Reacciones Químicas
Types of Reactions
Propan-2-yl 3-[(propan-2-yl)oxy]propanoate undergoes various chemical reactions, including:
Hydrolysis: The ester can be hydrolyzed back to its constituent alcohol and acid in the presence of water and an acid or base catalyst.
Reduction: The ester group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride (LiAlH4).
Transesterification: The ester can react with another alcohol to form a different ester and alcohol.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions with water.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Transesterification: Alcohol and an acid or base catalyst.
Major Products Formed
Hydrolysis: Propan-2-ol and 3-hydroxypropanoic acid.
Reduction: Propan-2-yl 3-hydroxypropanoate.
Transesterification: A new ester and alcohol depending on the reacting alcohol.
Aplicaciones Científicas De Investigación
Propan-2-yl 3-[(propan-2-yl)oxy]propanoate has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a solvent in various chemical reactions.
Biology: Employed in the preparation of biologically active compounds and as a solvent in biochemical assays.
Medicine: Investigated for its potential use in drug delivery systems due to its ester linkage, which can be hydrolyzed in vivo to release active pharmaceutical ingredients.
Industry: Utilized in the manufacture of fragrances, flavors, and as an intermediate in the production of other chemicals.
Mecanismo De Acción
The mechanism of action of propan-2-yl 3-[(propan-2-yl)oxy]propanoate primarily involves its hydrolysis to release propan-2-ol and 3-hydroxypropanoic acid. The ester linkage is susceptible to cleavage by esterases, enzymes that catalyze the hydrolysis of esters. This process releases the constituent alcohol and acid, which can then participate in various biochemical pathways.
Comparación Con Compuestos Similares
Similar Compounds
Propan-2-yl acetate: An ester formed from propan-2-ol and acetic acid.
Propan-2-yl butanoate: An ester formed from propan-2-ol and butanoic acid.
Propan-2-yl propanoate: An ester formed from propan-2-ol and propanoic acid.
Uniqueness
Propan-2-yl 3-[(propan-2-yl)oxy]propanoate is unique due to its specific ester linkage involving 3-hydroxypropanoic acid. This structure imparts distinct chemical and physical properties, making it suitable for specialized applications in various fields. Its ability to undergo hydrolysis and release biologically active components also adds to its versatility in scientific research and industrial applications.
Propiedades
Número CAS |
4220-74-0 |
|---|---|
Fórmula molecular |
C9H18O3 |
Peso molecular |
174.24 g/mol |
Nombre IUPAC |
propan-2-yl 3-propan-2-yloxypropanoate |
InChI |
InChI=1S/C9H18O3/c1-7(2)11-6-5-9(10)12-8(3)4/h7-8H,5-6H2,1-4H3 |
Clave InChI |
KKIHPJWQDHMAFR-UHFFFAOYSA-N |
SMILES canónico |
CC(C)OCCC(=O)OC(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


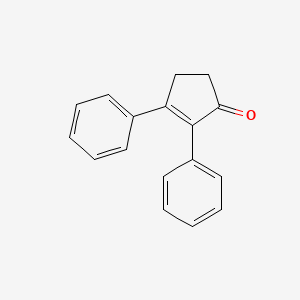
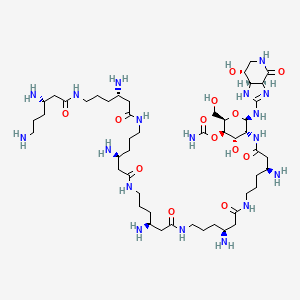
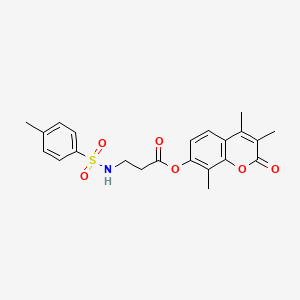
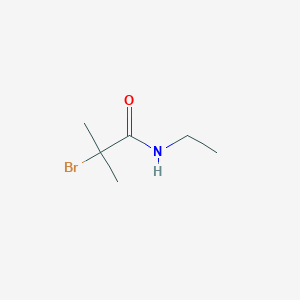
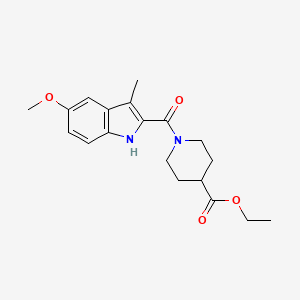
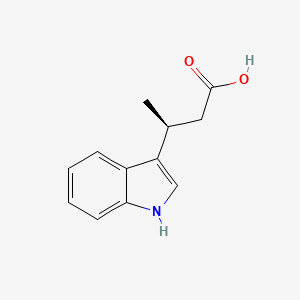
![4-[(3-Amino-2,4,6-trinitrophenyl)amino]benzoic acid](/img/structure/B14143137.png)
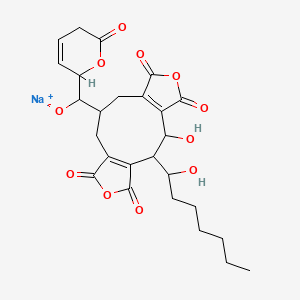
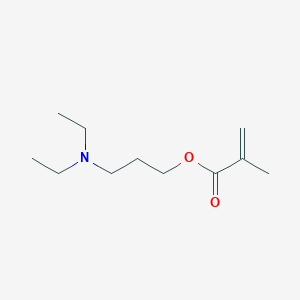
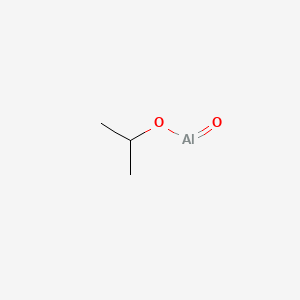
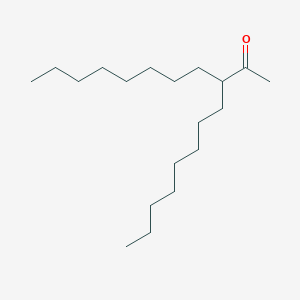


![1-ethyl-6-methoxy-1H-benzo[d]imidazole](/img/structure/B14143173.png)
